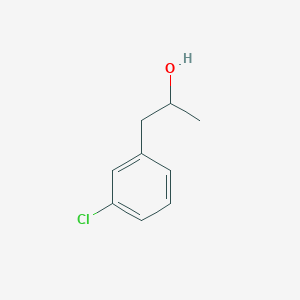

1-(3-Chlorophenyl)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Chlorophenyl)propan-2-ol is a chemical compound with the molecular formula C9H11ClO and a molecular weight of 170.64 g/mol. It is characterized by the presence of a chlorophenyl group attached to a propanol backbone. This compound finds applications in various fields, including research and industry, due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with a suitable reducing agent to form the corresponding alcohol. Another method includes the use of Grignard reagents, where 3-chlorobenzyl chloride reacts with magnesium in the presence of an ether solvent to form the Grignard reagent, which is then treated with a carbonyl compound to yield the desired alcohol .

Industrial Production Methods: Industrial production of this compound often involves optimized versions of the above synthetic routes. The choice of solvents, catalysts, and reaction conditions is tailored to maximize yield and purity while minimizing production costs and environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Chlorophenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are commonly employed

Major Products:

Applications De Recherche Scientifique

1-(3-Chlorophenyl)propan-2-ol is utilized in numerous scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: The compound is employed in the production of agrochemicals, pharmaceuticals, and specialty chemicals

Mécanisme D'action

The mechanism of action of 1-(3-Chlorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites may interact with cellular pathways, influencing biological processes such as signal transduction and gene expression .

Comparaison Avec Des Composés Similaires

- 1-(4-Chlorophenyl)propan-2-ol

- 1-(2-Chlorophenyl)propan-2-ol

- 3-(4-Chlorophenyl)propan-1-ol

Comparison: 1-(3-Chlorophenyl)propan-2-ol is unique due to the position of the chlorine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different physical properties, such as boiling point and solubility, and distinct chemical reactivity .

Activité Biologique

1-(3-Chlorophenyl)propan-2-ol, also known as 3-chloro-1-(3-chlorophenyl)propan-2-ol, is an organic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H11ClO. It features a chlorophenyl group that contributes to its lipophilicity and potential interactions with biological membranes. The compound is classified as a chiral molecule, which can exhibit different biological activities based on its stereochemistry.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The presence of a hydroxyl group allows for hydrogen bonding, while the chlorophenyl group facilitates hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to diverse biological effects.

Table 1: Interaction Mechanisms

| Mechanism Type | Description |

|---|---|

| Enzyme Modulation | Alters enzyme activity through binding at active sites. |

| Receptor Interaction | Engages with specific receptors to initiate signaling pathways. |

| Hydrophobic Interactions | Enhances membrane permeability and bioavailability. |

Biological Activities

This compound has been studied for its potential therapeutic effects in various conditions:

- Neurological Disorders : Preliminary studies suggest that this compound may have applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.

- Antimicrobial Properties : Some investigations have shown that it exhibits antimicrobial activity against certain bacterial strains, indicating potential use in antibiotic development.

Case Study 1: Neurological Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant alterations in behavior, suggesting its role in modulating central nervous system activity. The compound was observed to enhance cognitive functions in stress-induced scenarios.

Case Study 2: Antimicrobial Activity

In vitro tests revealed that this compound displayed inhibitory effects on Staphylococcus aureus and Escherichia coli. These findings support further exploration into its potential as a novel antimicrobial agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Key aspects include:

- Absorption : The compound's lipophilic nature suggests good absorption through biological membranes.

- Metabolism : Initial studies indicate that it undergoes hepatic metabolism, primarily through phase I reactions involving cytochrome P450 enzymes.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | High (~75%) |

| Half-life | ~4 hours |

| Metabolic Pathways | CYP450 enzymes |

Propriétés

IUPAC Name |

1-(3-chlorophenyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7,11H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKJAJSPPQCNKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.